molecular formula C10H10N2O3 B13834973 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide

2-Cyano-N-(3,4-dihydroxybenzyl)acetamide

Cat. No.: B13834973
M. Wt: 206.20 g/mol
InChI Key: OAOUSJOWNNRWSS-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3,4-dihydroxybenzylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of cyanoacetamides often involves the use of palladium-catalyzed carbonylation reactions. For instance, the direct carbonylation of bromoacetonitrile can be used to synthesize 2-cyano-N-acetamide derivatives under mild conditions . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(3,4-dihydroxybenzyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines and thiols can react with the cyanoacetamide under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced cyanoacetamide derivatives.

    Substitution: Various substituted cyanoacetamides and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. The hydroxyl groups on the benzyl ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-acetamide
  • 2-Cyano-N-(4-hydroxybenzyl)acetamide
  • 2-Cyano-N-(3,4-dimethoxybenzyl)acetamide

Uniqueness

2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is unique due to the presence of both hydroxyl groups on the benzyl ring, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-cyano-N-[(3,4-dihydroxyphenyl)methyl]acetamide

InChI

InChI=1S/C10H10N2O3/c11-4-3-10(15)12-6-7-1-2-8(13)9(14)5-7/h1-2,5,13-14H,3,6H2,(H,12,15)

InChI Key

OAOUSJOWNNRWSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CC#N)O)O

Origin of Product

United States

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